Bis(2-fluoroethyl)aminehydrobromide

Description

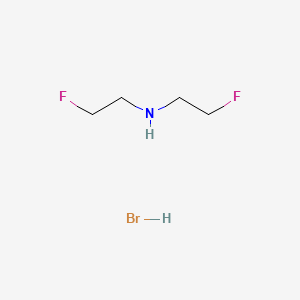

Bis(2-fluoroethyl)amine hydrobromide is a halogenated alkylamine salt characterized by two 2-fluoroethyl groups bonded to a central nitrogen atom, with a hydrobromic acid counterion. Hydrobromide salts are commonly employed in pharmaceutical and synthetic chemistry due to their enhanced solubility and stability compared to free bases .

Properties

CAS No. |

1813-14-5 |

|---|---|

Molecular Formula |

C4H10BrF2N |

Molecular Weight |

190.03 g/mol |

IUPAC Name |

2-fluoro-N-(2-fluoroethyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C4H9F2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |

InChI Key |

SUPLROXPVQPDDY-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)NCCF.Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement of Sulfonate Esters with Fluoride Ions

One of the most established methods involves converting sulfonate esters into the corresponding fluorinated amines via nucleophilic fluorination. This approach is advantageous for its selectivity and scalability.

- Step 1: Synthesis of the sulfonate ester intermediate, typically p-toluenesulfonyl (tosyl) derivatives of 2-hydroxyethyl compounds.

- Step 2: Nucleophilic substitution using potassium fluoride (KF) in aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Step 3: Acidic workup with hydrobromic acid (HBr) to convert the free amine into its hydrobromide salt form.

p-Toluenesulfonyl derivative + KF → N-bis(2-fluoroethyl)amine + KOTs

N-bis(2-fluoroethyl)amine + HBr → Bis(2-fluoroethyl)amine hydrobromide

Direct Fluorination of Ethylamine Derivatives

Alternatively, direct fluorination of ethylamine derivatives, such as 1-bromo-2-fluoroethane , can be employed:

- Step 1: React 1-bromo-2-fluoroethane with ammonia or primary amines under controlled conditions.

- Step 2: The reaction proceeds via nucleophilic substitution, replacing the bromide with amino groups, leading to Bis(2-fluoroethyl)amine .

- Step 3: Hydrobromide formation occurs upon treatment with hydrobromic acid.

Note: This method is less common due to challenges in controlling mono- versus di-substitution and potential side reactions.

Key Experimental Procedures and Conditions

| Method | Reagents | Solvent | Temperature | Yield/Remarks |

|---|---|---|---|---|

| Nucleophilic fluorination of sulfonate esters | Potassium fluoride (KF), sulfonate ester | Acetonitrile, DMF | Room temperature to reflux | Yields up to 83%; high selectivity |

| Direct fluorination of ethylamine | 1-bromo-2-fluoroethane + ammonia | Not specified | Elevated temperatures (~80°C) | Moderate yields, side reactions possible |

Detailed Synthesis from Literature

Sulfonate Ester Route (Preferred for Scalability)

Based on Pettit and Smith's research (Reference), the synthesis involves:

- Formation of p-toluenesulfonyl (tosyl) derivatives of 2-hydroxyethyl compounds.

- Displacement of the sulfonate group with fluoride ions, typically using potassium fluoride in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane .

- The reaction is conducted at ambient or slightly elevated temperatures to optimize yield and minimize side reactions.

p-Toluenesulfonyl derivative + KF (excess) in DMF at 25-60°C → N-bis(2-fluoroethyl)amine

- The hydrobromide salt is then prepared by treatment with hydrobromic acid in acetic acid or ethanol.

Alternative Route via Direct Fluorination

- React 1-bromo-2-fluoroethane with ammonia or primary amines under reflux conditions.

- Isolate the bis(2-fluoroethyl)amine by distillation or crystallization.

- Convert to hydrobromide salt by treatment with hydrobromic acid .

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Solvent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonate ester displacement | Potassium fluoride, sulfonate ester | DMF, acetonitrile | Room temperature to reflux | High yield, scalable, selective | Requires synthesis of sulfonate intermediates |

| Direct fluorination | 1-bromo-2-fluoroethane + ammonia | Not specified | Elevated temperature (~80°C) | Simpler, fewer steps | Side reactions, lower selectivity |

Additional Considerations

- Purification: Recrystallization from ethanol, methanol, or ethyl acetate is typically employed.

- Characterization: Confirmed via melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis.

- Safety: Handling of fluorinating agents and hydrobromic acid requires appropriate safety measures due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions: Bis(2-fluoroethyl)aminehydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives with different properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce different oxidized derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of bis(2-fluoroethyl)amine hydrobromide as an anticancer agent. Its structural similarity to other alkylating agents allows it to interfere with DNA replication in cancer cells. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that bis(2-fluoroethyl)amine hydrobromide could be developed into a therapeutic agent for cancer treatment .

Neuropharmacology

In neuropharmacology, bis(2-fluoroethyl)amine hydrobromide has been investigated for its effects on neurotransmitter systems. Its ability to modify sodium channel activity may provide insights into treating conditions such as epilepsy and neuropathic pain. Studies have shown that compounds affecting sodium channels can modulate neuronal excitability, presenting a pathway for developing new analgesics or anticonvulsants .

Polymer Chemistry

Bis(2-fluoroethyl)amine hydrobromide serves as a valuable intermediate in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for applications in harsh environments, such as aerospace and automotive industries. The incorporation of fluorine into polymer backbones enhances their performance characteristics, including lower surface energy and increased durability .

Electrolyte Solutions

Another significant application of bis(2-fluoroethyl)amine hydrobromide is in the formulation of electrolyte solutions for lithium-ion batteries. The compound can improve the ionic conductivity and stability of electrolytes, which are critical for enhancing battery performance. Studies have demonstrated that fluorinated solvents contribute to better electrochemical stability and efficiency in battery systems .

Case Studies

Mechanism of Action

The mechanism of action of Bis(2-fluoroethyl)aminehydrobromide involves its interaction with molecular targets and pathways in biological systems. The fluoroethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Ethylamine Salts

The substitution of fluorine with other halogens (e.g., chlorine, bromine) significantly alters physicochemical and biological properties:

Key Observations :

- Halogen Effects : Bromine substituents increase molecular weight and melting points compared to fluorine or chlorine analogs. Bromoethyl derivatives like bis(2-bromoethyl)amine hydrobromide are favored in drug synthesis due to their reactivity as alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.